2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile
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Overview
Description
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile is a complex organic compound featuring multiple functional groups, including an azepane ring, a sulfonyl group, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Oxazole Ring Formation: The oxazole ring can be formed via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the different fragments under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azepane rings.
Reduction: Reduction reactions can be performed on the nitrile group to form amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Polymer Science: Used in the synthesis of polymers with unique properties.
Chemical Sensors: Potential application in the development of sensors due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and nitrile groups are particularly reactive, allowing it to form strong interactions with biological molecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile
- 2-(4-(Morpholin-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile is unique due to the presence of the azepane ring, which can confer different steric and electronic properties. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-17-10-14-25(15-11-17)22-20(16-23)24-21(29-22)18-6-8-19(9-7-18)30(27,28)26-12-4-2-3-5-13-26/h6-9,17H,2-5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHENFKJORKWJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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